molecular formula C14H12N4O4 B14449673 N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide CAS No. 73171-51-4

N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide

Cat. No.: B14449673
CAS No.: 73171-51-4
M. Wt: 300.27 g/mol
InChI Key: QFICIZFWZOGGTN-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide typically involves the nucleophilic addition reaction of N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide with substituted isothiocyanates under reflux conditions . The reaction is carried out in a suitable solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazinecarbonyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinecarbonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide oxides.

    Reduction: Conversion to N-[4-(Hydrazinecarbonyl)phenyl]-4-aminobenzamide.

    Substitution: Formation of substituted hydrazinecarbonyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The compound’s ability to interact with molecular targets is influenced by its unique chemical structure, which allows it to form specific interactions with proteins and other biomolecules.

Comparison with Similar Compounds

N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

73171-51-4

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C14H12N4O4/c15-17-14(20)10-1-5-11(6-2-10)16-13(19)9-3-7-12(8-4-9)18(21)22/h1-8H,15H2,(H,16,19)(H,17,20)

InChI Key

QFICIZFWZOGGTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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